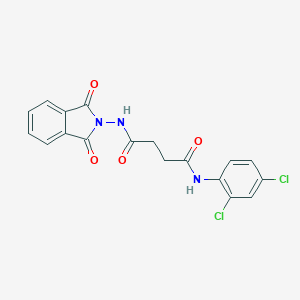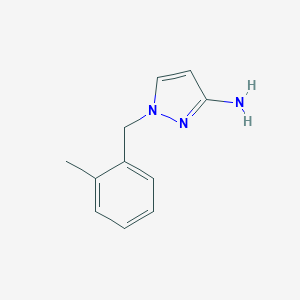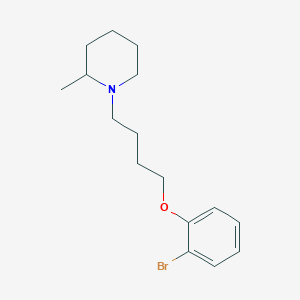![molecular formula C17H22ClNO3 B276808 Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate, also known as DREADD ligand, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively activate or inhibit specific neurons in the brain.
作用機序
The mechanism of action of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate involves its binding to Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates, which are modified GPCRs that are selectively activated or inhibited by the ligand. Upon binding, the Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates activate or inhibit downstream signaling pathways that lead to changes in neuronal activity and function.
Biochemical and Physiological Effects:
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the type of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate expressed in the neurons of interest. For example, activation of excitatory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to increased neuronal activity and neurotransmitter release, while activation of inhibitory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to decreased neuronal activity and neurotransmitter release. These effects can be used to study the role of specific neurons in various physiological and pathological processes, such as learning and memory, addiction, and neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments is its selectivity for specific neurons, which allows for precise control of neuronal activity. Additionally, the technique is non-invasive and does not require the use of electrodes or other invasive methods. However, there are also some limitations to the technique, such as the need for genetic modification of the neurons of interest, which can be time-consuming and expensive. Additionally, the effects of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate on neuronal activity may not be fully predictable or consistent across different experimental conditions.
将来の方向性
There are many potential future directions for the use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in scientific research. Some possible areas of exploration include:
1. Development of new Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates with improved selectivity, potency, and pharmacokinetic properties.
2. Investigation of the role of specific neurons in various physiological and pathological processes, such as pain, anxiety, and depression.
3. Development of new therapeutic approaches for neurological disorders, such as Parkinson's disease and epilepsy, based on selective activation or inhibition of specific neurons.
4. Exploration of the potential use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in other areas of research, such as cancer biology and immunology.
In conclusion, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a powerful tool for studying the function of specific neurons in the brain. While there are some limitations to the technique, its selectivity and non-invasiveness make it a valuable tool for neuroscience research. With continued research and development, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has the potential to contribute to new insights into the workings of the brain and the development of new therapeutic approaches for neurological disorders.
合成法
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is synthesized through a multi-step process, which involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butylamine, followed by reduction of the nitro group to an amine using palladium on carbon catalyst. The resulting amine is then coupled with 4-chloro-3-methylbenzofuran-2-carboxylic acid using ethyl chloroformate as a coupling agent, and the final product is obtained by esterification of the carboxylic acid with ethanol.
科学的研究の応用
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is widely used in neuroscience research as a tool to selectively activate or inhibit specific neurons in the brain. This is achieved by genetically modifying the neurons of interest to express a modified G protein-coupled receptor (GPCR) called Designer Receptors Exclusively Activated by Designer Drugs (Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates) that can be selectively activated or inhibited by Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.
特性
分子式 |
C17H22ClNO3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-8,19H,6,9H2,1-5H3 |
InChIキー |
IMAPRFVWUNXVBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C |
正規SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]propanamide](/img/structure/B276741.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B276746.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)

![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)